molecular formula C3H4N2OS B14722995 Thiocyanatoacetamide CAS No. 5875-28-5

Thiocyanatoacetamide

Cat. No.: B14722995
CAS No.: 5875-28-5
M. Wt: 116.14 g/mol
InChI Key: HULACTSWGYVJQP-UHFFFAOYSA-N
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Description

Thiocyanatoacetamide is an organic compound characterized by the presence of a thiocyanate group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiocyanatoacetamide can be synthesized through the reaction of chloroacetamide with ammonium thiocyanate in ethanol. The mixture is refluxed for two hours, and the solvent is then removed under reduced pressure. The residue is recrystallized from water to obtain this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials such as chloroacetamide and ammonium thiocyanate. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Thiocyanatoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.

    Adamantylation: Concentrated sulfuric acid and 1-hydroxy-adamantane are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

Thiocyanatoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiocyanatoacetamide involves its ability to undergo nucleophilic substitution reactions, where the thiocyanate group can be replaced by other functional groups. This reactivity is exploited in the synthesis of various derivatives with potential biological activities. The molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

Uniqueness: Thiocyanatoacetamide is unique due to its specific reactivity patterns and the ability to form a wide range of derivatives. Its applications in organic synthesis and potential biological activities make it a valuable compound for further research.

Properties

CAS No.

5875-28-5

Molecular Formula

C3H4N2OS

Molecular Weight

116.14 g/mol

IUPAC Name

(2-amino-2-oxoethyl) thiocyanate

InChI

InChI=1S/C3H4N2OS/c4-2-7-1-3(5)6/h1H2,(H2,5,6)

InChI Key

HULACTSWGYVJQP-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)SC#N

Origin of Product

United States

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